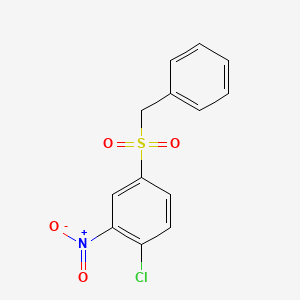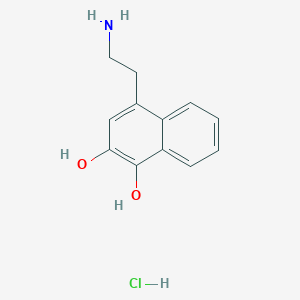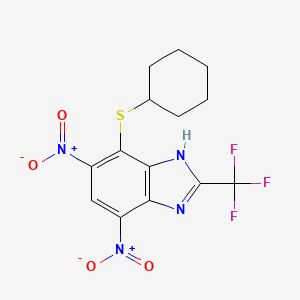
Acetic acid;2-(chloromethylsulfanyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-(chloromethylsulfanyl)ethanol is a compound that combines the properties of acetic acid and 2-(chloromethylsulfanyl)ethanol Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste It is widely used in the food industry as vinegar 2-(chloromethylsulfanyl)ethanol is an organic compound containing a chloromethyl group attached to a sulfanyl group and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(chloromethylsulfanyl)ethanol can be achieved through several methods. One common approach involves the reaction of acetic acid with 2-(chloromethylsulfanyl)ethanol in the presence of an acid catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalytic processes. For example, the carbonylation of methanol to produce acetic acid can be combined with the chloromethylation of ethanol to yield the desired compound. This process can be optimized for large-scale production by using continuous flow reactors and advanced catalytic systems .
化学反応の分析
Types of Reactions
Acetic acid;2-(chloromethylsulfanyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Acetic acid;2-(chloromethylsulfanyl)ethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving sulfanyl groups.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds
作用機序
The mechanism of action of acetic acid;2-(chloromethylsulfanyl)ethanol involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability. The ethanol moiety can enhance the compound’s solubility and facilitate its transport within biological systems .
類似化合物との比較
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in the food and chemical industries.
Ethanol: A common alcohol used as a solvent and in alcoholic beverages.
Chloromethylsulfanyl derivatives: Compounds containing the chloromethylsulfanyl group, used in various chemical reactions.
Uniqueness
Acetic acid;2-(chloromethylsulfanyl)ethanol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications .
特性
CAS番号 |
59278-05-6 |
|---|---|
分子式 |
C5H11ClO3S |
分子量 |
186.66 g/mol |
IUPAC名 |
acetic acid;2-(chloromethylsulfanyl)ethanol |
InChI |
InChI=1S/C3H7ClOS.C2H4O2/c4-3-6-2-1-5;1-2(3)4/h5H,1-3H2;1H3,(H,3,4) |
InChIキー |
YFLUPXSOWOEZQT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C(CSCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14599206.png)

![5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B14599220.png)





![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)

![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)
![1,2-Dimethyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14599275.png)
